molecular formula C8H14N2O B1599464 (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol CAS No. 90152-72-0

(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol

Cat. No.: B1599464
CAS No.: 90152-72-0
M. Wt: 154.21 g/mol
InChI Key: XPPKFYUMRUIGNX-UHFFFAOYSA-N
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Description

(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol: is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group at position 1, two methyl groups at positions 3 and 5, and a hydroxymethyl group at position 4. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with ethyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with formaldehyde to introduce the hydroxymethyl group at position 4 .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction mixture is typically refluxed in a suitable solvent such as acetonitrile, followed by purification through distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions: (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

    (3,5-dimethyl-1H-pyrazol-4-yl)methanol: Lacks the ethyl group at position 1.

    (1,5-dimethyl-1H-pyrazol-3-yl)methanol: Has a different substitution pattern on the pyrazole ring.

    (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)formaldehyde: An oxidized form of the compound.

Uniqueness: (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at position 1 and the hydroxymethyl group at position 4 allows for unique interactions with biological targets and enhances its utility in synthetic chemistry .

Properties

IUPAC Name

(1-ethyl-3,5-dimethylpyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-4-10-7(3)8(5-11)6(2)9-10/h11H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPKFYUMRUIGNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428281
Record name (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90152-72-0
Record name (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol
Reactant of Route 2
(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol
Reactant of Route 3
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(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol
Reactant of Route 4
Reactant of Route 4
(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol
Reactant of Route 5
(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol
Reactant of Route 6
(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol

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